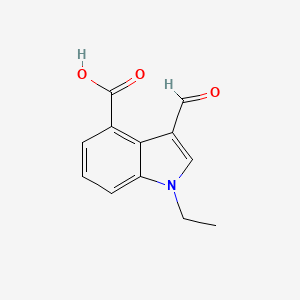
1-Ethyl-3-formyl-1H-indole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-formyl-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, is of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Ethyl-3-formyl-1H-indole-4-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethyl-3-formyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Ethyl-3-formyl-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It is studied for its potential antiviral and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-formyl-1H-indole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, including the aryl hydrocarbon receptor, which plays a role in regulating immune responses and xenobiotic metabolism . The compound’s formyl group can also participate in nucleophilic addition reactions, further influencing its biological activity.
Comparison with Similar Compounds
1-Ethyl-3-formyl-1H-indole-4-carboxylic acid can be compared with other indole derivatives such as:
3-Formyl-1H-indole-2-carboxylic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.
1-Methyl-3-formyl-1H-indole-4-carboxylic acid: The methyl group instead of the ethyl group can result in different pharmacokinetic properties.
1-Ethyl-3-acetyl-1H-indole-4-carboxylic acid: The acetyl group instead of the formyl group can lead to different reactivity and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological and chemical properties.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-ethyl-3-formylindole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-13-6-8(7-14)11-9(12(15)16)4-3-5-10(11)13/h3-7H,2H2,1H3,(H,15,16) |
InChI Key |
RNCCAMMDCKEESK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C(C=CC=C21)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Bromomethyl)cyclopentyl]benzene](/img/structure/B13249474.png)

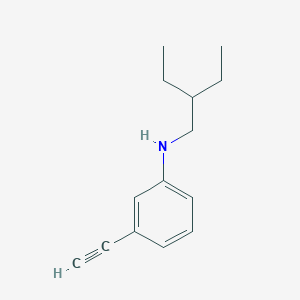


![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carbaldehyde](/img/structure/B13249499.png)

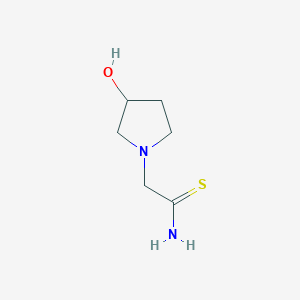
![N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide](/img/structure/B13249519.png)
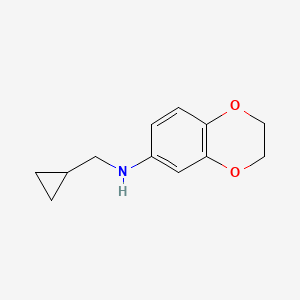

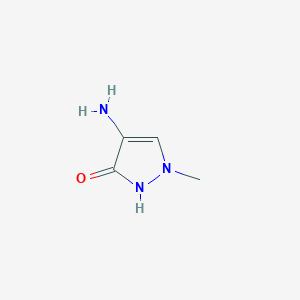
![2-Phenyl-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13249545.png)

